1,4-双(二苯基膦基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

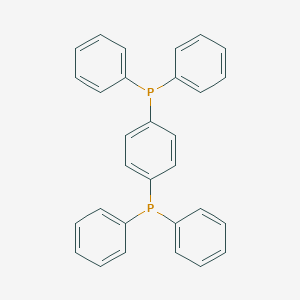

1,4-Bis(diphenylphosphino)benzene, also known as 1,4-Bis(diphenylphosphino)benzene, is a useful research compound. Its molecular formula is C30H24P2 and its molecular weight is 446.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,4-Bis(diphenylphosphino)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis(diphenylphosphino)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

乙烯低聚催化剂

1,4-双(二苯基膦基)苯已用于合成用于乙烯低聚反应的催化剂体系 . 在二膦配体中,将邻位官能团引入膦原子上的一个苯基取代基,使得乙烯低聚到1-己烯的工艺能够以90重量%或更高的选择性进行 .

发光铜(I)卤化物配合物的合成

该化合物可用作螯合配体,用于合成发光铜(I)卤化物配合物 .

α,β-不饱和酰胺的β-硼化

1,4-双(二苯基膦基)苯可用于合成铜-1,2-双(二苯基膦基)苯催化剂,该催化剂用于α,β-不饱和酰胺的β-硼化 .

炔烃加胺

已发现1,4-双(二苯基膦基)苯的铜(I)配合物可作为芳基炔烃与芳基胺加胺反应的有效催化剂前体 .

叠氮-炔烃环加成

这些铜配合物也已用于芳基炔烃与芳基叠氮化物的点击反应,得到环加成产物 .

亚乙烯基和卡宾配合物的合成

作用机制

Target of Action

1,4-Bis(diphenylphosphino)benzene, also known as dppbz, is an organophosphorus compound . It is primarily used as a ligand in organic reactions . The primary targets of this compound are the metal ions in the reaction, which it binds to form a complex .

Mode of Action

The compound contains two phosphorus atoms, each bonded to two phenyl groups and the benzene ring . These phosphorus atoms have lone pairs of electrons, which allows them to form coordinate bonds with metal ions . This interaction changes the electronic structure of the metal ions, influencing their reactivity .

Biochemical Pathways

The exact biochemical pathways affected by 1,4-Bis(diphenylphosphino)benzene depend on the specific reaction it is used in. As a ligand, it can participate in a variety of reactions, including cross-coupling, C-H activation, and carbonylation .

Pharmacokinetics

It is generally handled with care to avoid unnecessary exposure .

Action Environment

The action of 1,4-Bis(diphenylphosphino)benzene can be influenced by various environmental factors. For instance, the presence of oxygen can lead to the oxidation of the phosphorus atoms to form phosphine oxides . Additionally, the compound is air-stable and insoluble in water , which can affect its handling and use in reactions.

生化分析

Biochemical Properties

This allows it to undergo nucleophilic substitution reactions with alkyl halides to produce corresponding quaternary phosphonium salt derivatives .

Molecular Mechanism

It’s known that it can undergo oxidation reactions under strong oxidants like hydrogen peroxide to transform into corresponding pentavalent oxygen phosphorus compounds .

Temporal Effects in Laboratory Settings

属性

IUPAC Name |

(4-diphenylphosphanylphenyl)-diphenylphosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24P2/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)29-21-23-30(24-22-29)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIMAMKTXDWVDFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394615 |

Source

|

| Record name | 1,4-BIS(DIPHENYLPHOSPHINO)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179-06-2 |

Source

|

| Record name | 1,4-BIS(DIPHENYLPHOSPHINO)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does 1,4-bis(diphenylphosphino)benzene act as a ligand in metal complexes?

A1: 1,4-Bis(diphenylphosphino)benzene acts as a bridging ligand, coordinating to metal centers through its two phosphorus atoms. This bridging ability facilitates the formation of polynuclear metal complexes. For instance, it forms tetranuclear gold(I) phosphine acetylide complexes like [Au4(tppb)(C≡CPh)4], where tppb represents 1,2,4,5-tetrakis(diphenylphosphino)benzene. The structure of this complex, elucidated through X-ray crystallography, reveals close Au···Au contacts, suggesting significant aurophilic interactions. []

Q2: What are the structural characteristics of 1,4-bis(diphenylphosphino)benzene?

A2: 1,4-Bis(diphenylphosphino)benzene is characterized by a linear structure with a benzene ring acting as a rigid backbone. Two diphenylphosphino groups are located at the para positions of the benzene ring. This rigid, linear structure significantly influences its coordination chemistry and impacts the properties of the resulting metal complexes. []

Q3: What role does 1,4-bis(diphenylphosphino)benzene play in the luminescence properties of metal complexes?

A3: When incorporated into metal complexes, 1,4-bis(diphenylphosphino)benzene can influence their luminescence properties. For instance, the tetranuclear and dinuclear gold(I) phosphine acetylide complexes synthesized with dppb exhibit luminescence. [] Similarly, polynuclear gold(I) cluster complexes with diethyldithiocarbamate and dppb show intense photoluminescence in a solid state. [] These luminescent properties are often attributed to metal-metal interactions facilitated by the bridging ligand and its influence on the electronic structure of the complex.

Q4: Has 1,4-bis(diphenylphosphino)benzene been used to create supramolecular structures?

A4: Yes, 1,4-bis(diphenylphosphino)benzene has been successfully employed in the self-assembly of supramolecular cage molecules. [] The rigid backbone and bridging ability of dppb contribute to the formation of well-defined 3D structures, particularly cylindrical-like hexametallic cages.

Q5: How do the structural features of 1,4-bis(diphenylphosphino)benzene affect the dynamic behavior of its metal complexes?

A5: The rigidity of the benzene backbone in dppb influences the dynamic behavior of the resulting complexes. NMR studies reveal that cylindrical complexes with dppb undergo twisting-like interconversion of helical isomers in solution. [] This behavior highlights the impact of the ligand's structure on the flexibility and solution-phase dynamics of the metal complexes.

Q6: Can 1,4-bis(diphenylphosphino)benzene be considered an isostere, and what applications does this offer?

A6: Yes, bicyclo[1.1.1]pentane (BCP)-based diphosphines can be viewed as structural isosteres of 1,4-bis(diphenylphosphino)benzenes. [] These BCP-diphosphine derivatives offer new synthetic routes to straight-shaped metal complexes, potentially mimicking the properties of dppb-based complexes while providing distinct steric and electronic environments.

Q7: What analytical techniques are employed to characterize 1,4-bis(diphenylphosphino)benzene and its complexes?

A7: Various analytical techniques are crucial for characterizing dppb and its complexes. X-ray crystallography is vital in determining solid-state structures, revealing key structural features like Au···Au contacts in gold complexes. [] Spectroscopic methods, including NMR and ESI-MS, provide information on solution-phase behavior, dynamics, and complex formation. [] Photophysical studies help assess luminescent properties, shedding light on electronic structures and potential applications. [, ]

Q8: What are the potential applications of 1,4-bis(diphenylphosphino)benzene in materials science?

A8: The unique properties of dppb-containing complexes, like luminescence and their ability to form well-defined architectures, make them attractive for various applications. These include:

- Optical Power Limiting (OPL) Materials: Heterobimetallic Au(I)–Pt(II) polyynes incorporating dppb as a ligand show superior OPL performance compared to their Pt(II) polyyne counterparts. This highlights the potential of dppb-containing complexes in nonlinear optics. []

- Luminescent Materials: The intense photoluminescence observed in dppb-bridged polynuclear gold(I) cluster complexes points towards their potential application in light-emitting devices and sensors. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chlorobicyclo[4.1.0]heptane](/img/structure/B73443.png)